molecular formula C21H18N4O2S B12024623 4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12024623
M. Wt: 390.5 g/mol
InChI Key: FTCGSPKGXGNYCH-LPYMAVHISA-N
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Description

4-(((2-MEO-1-NAPHTHYL)METHYLENE)AMINO)-5-(3-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-MEO-1-NAPHTHYL)METHYLENE)AMINO)-5-(3-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Naphthyl and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate naphthyl and phenyl halides.

    Methylation: The methoxy groups (2-MEO and 3-MEO) are introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and antifungal activities.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(((2-MEO-1-NAPHTHYL)METHYLENE)AMINO)-5-(3-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The methoxy groups might enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    Benzotriazole: Another triazole derivative with applications in corrosion inhibition and photography.

    Tetrazole: A related compound with a four-nitrogen ring, used in pharmaceuticals and explosives.

Uniqueness

The uniqueness of 4-(((2-MEO-1-NAPHTHYL)METHYLENE)AMINO)-5-(3-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18N4O2S/c1-26-16-8-5-7-15(12-16)20-23-24-21(28)25(20)22-13-18-17-9-4-3-6-14(17)10-11-19(18)27-2/h3-13H,1-2H3,(H,24,28)/b22-13+

InChI Key

FTCGSPKGXGNYCH-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)OC

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC(=CC=C4)OC

Origin of Product

United States

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